[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,6aR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Rosamultin is typically isolated from the root of Potentilla anserina L. using phytochemical methods . The extraction process involves the use of solvents such as methanol and water, followed by chromatographic separation techniques to purify the compound .
Industrial Production Methods
Industrial production of rosamultin involves large-scale extraction from Potentilla anserina L. roots. The process includes solvent extraction, solid-phase extraction, and high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
Rosamultin undergoes various chemical reactions, including:
Oxidation: Rosamultin exhibits antioxidant properties, which involve reactions with reactive oxygen species.
Reduction: The compound can undergo reduction reactions, although specific details are less documented.
Substitution: Rosamultin can participate in substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used to induce oxidative stress in studies involving rosamultin.
Reduction: Common reducing agents include sodium borohydride (NaBH4).
Substitution: Various organic solvents and catalysts are used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of oxidized derivatives of rosamultin .
Scientific Research Applications
Rosamultin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triterpenoid saponins and their chemical properties.
Biology: Investigated for its protective effects against oxidative stress and apoptosis in cardiomyocytes.
Industry: Utilized in the development of natural antioxidant formulations for various applications.
Mechanism of Action
Rosamultin exerts its effects through several molecular pathways:
Antioxidant Activity: Rosamultin enhances the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase.
Antiapoptotic Activity: The compound upregulates the expression of antiapoptotic proteins like Bcl-2 and downregulates proapoptotic proteins such as Bax and caspases.
Signal Pathways: Rosamultin activates the PI3K/Akt signaling pathway and regulates factors related to oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Kaji-ichigoside F1: An epimer of rosamultin with similar pharmacological activities.
Ursolic Acid: Another triterpenoid with antioxidant and anti-inflammatory properties.
Oleanolic Acid: A triterpenoid saponin with similar biological activities.
Uniqueness
Rosamultin is unique due to its specific molecular structure and its potent antioxidant and antiapoptotic activities. Its ability to modulate multiple signaling pathways makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,6aR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18?,20-,21-,22+,23-,24-,25+,26-,27-,28+,29+,32+,33?,34?,35-,36?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKQAGPAYHTNQQ-PWTGSZTKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2(CCC3(C(=CC[C@H]4C3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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